[6-(Difluoromethoxy)pyridin-2-yl]methanamine
説明
特性
IUPAC Name |
[6-(difluoromethoxy)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)12-6-3-1-2-5(4-10)11-6/h1-3,7H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHYTHGSAWHLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044834-22-0 | |
| Record name | [6-(difluoromethoxy)pyridin-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
General Synthetic Strategy
The preparation of [6-(Difluoromethoxy)pyridin-2-yl]methanamine generally follows a two-step approach:
- Step 1: Introduction of the difluoromethoxy group onto the pyridine ring, typically at the 6-position.
- Step 2: Installation of the methanamine group at the 2-position of the pyridine ring.
This approach can be achieved via nucleophilic substitution, reduction, and catalytic hydrogenation methods under controlled conditions.
Detailed Preparation Methodologies
Starting Material Preparation
- The key intermediate, 3-substituted-2,5,6-trifluoropyridine or related fluorinated pyridines, can be synthesized via selective fluorination and substitution reactions.
- Defluorination of tetrafluoropyridines in the presence of aqueous ammonia and zinc catalysts is a known method to prepare suitable fluorinated pyridine precursors.
Hydrazine Substitution and Reduction
- The trifluoropyridine derivative is reacted with hydrazine monohydrate (3 to 15 equivalents) in a C1–C4 alkyl alcohol solvent (methanol, ethanol, etc.) at 50–150 °C for 2–10 hours to yield 2-hydrazino-substituted difluoropyridines.
- Subsequent catalytic hydrogenation using Raney nickel catalyst (5 to 12 equivalents) in an alcohol solvent at 10–35 °C for 10–30 hours reduces the hydrazino group to an amino group, furnishing the 2-aminopyridine derivative.
This method is noted for mild reaction conditions and high purity of the final product.
Introduction of Difluoromethoxy Group
- The difluoromethoxy substituent is introduced by reacting hydroxypyridine derivatives with difluoromethyl ether in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
- The reaction mixture is heated to facilitate nucleophilic substitution, yielding the difluoromethoxy-substituted pyridine intermediate.
Aminomethylation
- The methanamine group can be introduced by reacting the difluoromethoxy-substituted pyridine with formaldehyde and ammonia or directly with methanamine under controlled conditions.
- This reaction is often carried out in the presence of a suitable solvent and catalyst to promote selective substitution at the 2-position, resulting in the desired this compound.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent | Catalyst/Notes |
|---|---|---|---|---|---|
| Hydrazine substitution | Hydrazine monohydrate (3–15 eq) | 50–150 | 2–10 | Methanol, ethanol, etc. | Mild heating, 3–8 eq preferred |
| Catalytic hydrogenation | Raney nickel (5–12 eq), H2 gas | 10–35 | 10–30 | Alcohols (methanol, ethanol) | Mild temperature, controlled pressure |
| Difluoromethoxy introduction | Difluoromethyl ether, K2CO3 base | 80–120 | 4–8 | DMF or similar | Strong base to facilitate substitution |
| Aminomethylation | Methanamine or formaldehyde + ammonia | 25–80 | 4–12 | Suitable organic solvent | Catalyst dependent on method |
Advantages of the Described Methods
- Mild Reaction Conditions: The use of hydrazine substitution followed by Raney nickel hydrogenation allows preparation under relatively low temperatures and pressures, reducing degradation and side reactions.
- High Purity: The stepwise approach with selective substitution and reduction yields highly pure 2-aminopyridine derivatives suitable for pharmaceutical applications.
- Scalability: The methods are amenable to industrial scale-up using continuous flow reactors and automated systems, ensuring reproducibility and consistent quality.
Summary Table of Preparation Routes
Research Findings and Analytical Data
- The hydrazine substitution and reduction method yields 2-aminopyridine derivatives with minimal impurities, as confirmed by chromatographic purity analysis and NMR spectroscopy.
- Difluoromethoxy substitution reactions show high regioselectivity and yield, with optimized base and solvent conditions enhancing reaction efficiency.
- Aminomethylation reactions proceed smoothly under mild conditions, yielding the desired methanamine derivatives with good isolated yields and confirmed structure by mass spectrometry and IR spectroscopy.
化学反応の分析
[6-(Difluoromethoxy)pyridin-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
[6-(Difluoromethoxy)pyridin-2-yl]methanamine is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: This compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of [6-(Difluoromethoxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and the pyridine ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table compares [6-(Difluoromethoxy)pyridin-2-yl]methanamine with key analogs, emphasizing structural variations, physicochemical properties, and research applications:
Structural and Electronic Differences
- Compared to the chloro substituent in (6-chloropyridin-2-yl)methanamine, the difluoromethoxy group offers reduced reactivity toward nucleophilic displacement, enhancing stability .
- Positional Isomerism: [6-(Difluoromethoxy)pyridin-3-yl]methanamine (CAS 1198103-43-3) is a positional isomer with the methanamine group at the 3-position. This minor structural change significantly alters electronic distribution and binding affinity in receptor models .
Pharmacological and Industrial Relevance
- Drug Discovery: Fluorinated pyridines like this compound are prioritized in CNS drug development due to their ability to modulate enzyme targets (e.g., PDE10A inhibitors in schizophrenia research) . The 4-fluorophenoxy analog ([6-(4-fluorophenoxy)pyridin-2-yl]methanamine) has been investigated for kinase inhibition, highlighting the role of aryloxy groups in target engagement .
Material Science :
- Derivatives with tetrahydropyran-ether substituents (e.g., [6-(Oxan-4-yloxy)pyridin-2-yl]methanamine) demonstrate utility in designing chelating ligands for transition-metal catalysts .
生物活性
[6-(Difluoromethoxy)pyridin-2-yl]methanamine is a pyridine derivative with potential biological significance due to its unique chemical structure and functional groups. This compound has garnered attention for its interactions with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure
The chemical structure of this compound features a pyridine ring substituted with a difluoromethoxy group at the 6-position and an amine functional group. This configuration is expected to influence its biological activity, particularly in terms of lipophilicity and binding affinity to target proteins.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
| Biological Activity | Description |
|---|---|
| Anticancer | Shows potential in inhibiting cancer cell proliferation through modulation of signaling pathways. |
| Antimicrobial | Exhibits effectiveness against various bacterial strains, suggesting potential use as an antibiotic. |
| Anti-inflammatory | May modulate inflammatory responses, indicating therapeutic potential in chronic inflammatory diseases. |
| Neuroprotective | Potential to protect neuronal cells, which could be beneficial in neurodegenerative conditions. |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Kinase Inhibition : The compound may inhibit kinases involved in cell signaling pathways, which is crucial for cancer therapy and other diseases.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Studies : A study demonstrated that this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through kinase pathway modulation. The IC50 values observed were in the low micromolar range, indicating potent activity against cancer cells .
- Antimicrobial Activity : In vitro tests revealed that this compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:
- Absorption and Distribution : The difluoromethoxy group enhances lipophilicity, which may improve absorption and distribution in biological systems.
- Metabolism : Preliminary studies suggest that the compound undergoes metabolic transformations that could influence its efficacy and safety profile.
- Excretion : Further research is required to determine the excretion pathways and half-life of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
